molecular formula C22H20N4O4 B2693123 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198095-77-9

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2693123
CAS No.: 2198095-77-9
M. Wt: 404.426
InChI Key: QGKHRQUTVJSEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridazin-3-one derivative featuring a pyridazinone core substituted at the 2-position with a [1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl group and at the 6-position with a pyridin-3-yl moiety. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its pharmacological versatility, particularly in antimicrobial and anti-inflammatory applications . The pyridin-3-yl substituent introduces aromatic π-stacking capabilities, which could influence target interactions.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-20-7-6-18(16-3-2-8-23-11-16)24-26(20)14-15-12-25(13-15)22(28)17-4-1-5-19-21(17)30-10-9-29-19/h1-8,11,15H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHRQUTVJSEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a pyridazinone ring fused with a benzodioxine moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of an azetidine ring and various carbonyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzodioxine structure exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have highlighted the potential of benzodioxine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. In particular, derivatives similar to our compound have shown promising inhibitory effects on PARP1 with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 value of 5.8 μM against PARP1 .
  • Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties. The structural features of benzodioxines may enhance their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

The exact mechanism through which 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in DNA repair processes.
  • Cell Cycle Arrest : By inhibiting PARP activity, the compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have reported on the biological activities of benzodioxine derivatives:

  • Inhibition of PARP1 : A study evaluated various benzodioxine derivatives for their ability to inhibit PARP1. Compounds were screened at 10 μM concentration, revealing several candidates with significant inhibition rates .
    CompoundIC50 (μM)
    45.8
    100.88
    Control~10
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that modifications on the benzodioxine core could enhance antimicrobial potency.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of the pyridazinone moiety is significant as it is known for its diverse biological activities. The structural complexity allows for modifications that can enhance its efficacy in specific applications.

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of pyridazinones exhibit notable antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1}, indicating their potential as antimicrobial agents .

2. Anticancer Activity
Studies have demonstrated that certain derivatives possess cytotoxic effects against different cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. The cytotoxicity is often evaluated using the MTT assay, revealing IC5050 values that suggest significant inhibitory effects on tumor growth . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance or diminish these effects.

3. Anti-inflammatory Effects
Some derivatives have been explored for their anti-inflammatory properties. The presence of specific substituents can influence the compound's ability to inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases.

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityCompounds showed MIC values between 4–20 μmol L1^{-1} against various bacteria.
Cytotoxicity ScreeningSignificant activity against NCI-H460, HepG2, and HCT-116 cell lines with varying IC5050 values.
Synthesis of DerivativesNew pyridazinone derivatives synthesized via reaction with active methylene compounds showed promising yields.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Key analogues are compared below based on structural features and biological

Compound Class/Name Core Structure Substituents/Modifications Biological Activity (MIC or IC₅₀) Cytotoxicity Source
Target Compound Dihydropyridazinone 2: Benzodioxine-carbonyl-azetidine methyl; 6: Pyridin-3-yl Not reported Not reported N/A
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Pyridazinone 2: Varied alkyl/aryl groups; 5: Cl; 6: Phenyl Not specified Not reported
Pyridazinone derivatives (anti-C. jejuni) Pyridazinone Variable 2- and 6-substituents MIC ≤12.5 µM High
Piperidine-class compounds Piperidine Aromatic/heterocyclic side chains Low MICs (e.g., <10 µM) High
Sulfonamide-class compounds Sulfonamide Aromatic/heterocyclic scaffolds Low MICs Moderate
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine Benzodioxine and dimethylaminomethyl groups Not reported Not reported

Functional Comparison

  • Potency: Pyridazinone derivatives, including the target compound’s structural relatives, exhibit strong antimicrobial activity. For instance, pyridazinones targeting Campylobacter jejuni show MICs ≤12.5 µM, comparable to or better than piperidine and sulfonamide classes . However, cytotoxicity remains a challenge for pyridazinones, limiting their therapeutic index.
  • Structural Advantages: The target compound’s azetidine-benzodioxine substituent may improve metabolic stability compared to simpler alkyl/aryl groups in analogues like 3a-3h . The pyridin-3-yl group could enhance target engagement via π-π interactions, a feature absent in phenyl or chloro-substituted pyridazinones.
  • Synthetic Accessibility: Substituted pyridazinones are typically synthesized via nucleophilic substitution at the 2-position, as seen in the preparation of 3a-3h using halides and potassium carbonate . The target compound’s azetidine-benzodioxine moiety likely requires multi-step synthesis, involving azetidine functionalization and benzodioxine coupling.

Key Research Findings

  • Pyridazinones demonstrate a unique ability to clear C. jejuni in vitro at low concentrations (≤25 µM), but their cytotoxicity necessitates structural optimization .
  • Piperidine and sulfonamide classes, while potent, exhibit higher toxicity than pyridazinones, suggesting the latter’s scaffold holds promise for selective antimicrobial development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?

The compound can be synthesized via palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) . Key steps include refluxing in anhydrous solvents (e.g., ethanol or DMF) under inert atmospheres. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization or LC-MS for intermediate validation .

Q. Which analytical techniques are critical for structural characterization?

Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV detection are essential for confirming purity and structural integrity . Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) should validate molecular composition . For crystalline derivatives, X-ray diffraction (XRD) is recommended.

Q. How can researchers assess compound purity for in vitro studies?

Use reverse-phase HPLC with a C18 column and buffered mobile phases (e.g., ammonium acetate at pH 6.5) to detect impurities ≤0.1% . Couple with evaporative light scattering detection (ELSD) or mass spectrometry for non-UV-active byproducts.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Optimize catalyst loading (e.g., Pd(OAc)₂ or Pd/C) and solvent systems (e.g., DMF/water mixtures) to enhance reductive cyclization efficiency . Microwave-assisted synthesis may reduce reaction times. Conduct design of experiments (DoE) to evaluate temperature, pressure, and stoichiometry effects.

Q. What strategies resolve contradictions between spectral data and expected structures?

If NMR signals deviate from predicted patterns, consider diastereomer formation or rotameric equilibria. Use 2D NMR (COSY, NOESY) to confirm connectivity . For ambiguous mass spectra, employ isotope labeling or deuterated solvents to trace fragmentation pathways.

Q. How can mechanistic insights into the compound’s reactivity be elucidated?

Study the catalytic cycle via in situ infrared (IR) spectroscopy or X-ray absorption spectroscopy (XAS) to track palladium intermediates . Isotopic labeling (e.g., ¹³CO) can map carbonylation steps. Computational DFT studies may clarify transition states.

Q. What methodologies assess the compound’s potential biological activity?

Screen against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) . Compare with structurally related analogs (e.g., pyridazinone derivatives) to establish structure-activity relationships (SAR).

Methodological Notes

  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., azetidine or benzodioxine precursors) to confirm regioselectivity .
  • Stability Testing : Evaluate thermal stability via thermogravimetric analysis (TGA) and photostability under ICH Q1B guidelines.
  • Ethical Compliance : Adhere to institutional protocols for handling hazardous intermediates (e.g., nitroarenes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.